1-[(2-CHLOROPHENYL)METHYL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE
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Overview
Description
1-[(2-CHLOROPHENYL)METHYL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-CHLOROPHENYL)METHYL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE typically involves the reaction of 2-chlorobenzyl chloride with 4-(4-methoxybenzenesulfonyl)piperazine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2-CHLOROPHENYL)METHYL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: 1-(2-Hydroxy-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine.
Reduction: 1-(2-Chloro-benzyl)-4-(4-methoxy-benzenesulfanyl)-piperazine.
Substitution: 1-(2-Amino-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperazine.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-CHLOROPHENYL)METHYL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.
1-(2-Chloro-benzyl)-4-(4-methoxy-benzenesulfonyl)-morpholine: Similar structure but with a morpholine ring instead of a piperazine ring.
Uniqueness
1-[(2-CHLOROPHENYL)METHYL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C18H21ClN2O3S |
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Molecular Weight |
380.9g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21ClN2O3S/c1-24-16-6-8-17(9-7-16)25(22,23)21-12-10-20(11-13-21)14-15-4-2-3-5-18(15)19/h2-9H,10-14H2,1H3 |
InChI Key |
YMRZQYDKWFPJTL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3Cl |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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